KW-2449 Demonstrates Superior Potency Against the Imatinib-Resistant ABL-T315I Mutant Compared to Other FLT3 Inhibitors
KW-2449 uniquely inhibits the imatinib-resistant ABL-T315I mutant with an IC50 of 4 nM, a property not shared by the majority of FLT3-targeted inhibitors [1]. In contrast, the selective FLT3 inhibitor quizartinib (AC220) and the FLT3/AXL inhibitor gilteritinib lack meaningful activity against ABL kinases [2][3]. This differential activity provides a unique tool for investigating therapeutic strategies in Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation, where imatinib and second-generation BCR-ABL inhibitors fail [1].
| Evidence Dimension | ABL-T315I kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | Quizartinib (AC220): No significant inhibition reported; Gilteritinib: No significant inhibition reported |
| Quantified Difference | KW-2449 is active; comparators are inactive or lack reported activity against ABL-T315I |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This evidence establishes KW-2449 as the preferred compound for studies requiring simultaneous targeting of FLT3 and the imatinib-resistant ABL-T315I mutant, a combination not achievable with selective FLT3 inhibitors.
- [1] NCATS Inxight Drugs. KW-2449. CAS 841258-76-2. View Source
- [2] Adooq Bioscience. AC220 (Quizartinib) Datasheet. CAS 950769-58-1. View Source
- [3] MedChemExpress. Gilteritinib (ASP2215) Datasheet. CAS 1254053-43-4. View Source
